6-Chloro-N-methyl-2-(methylsulfonyl)pyrimidin-4-amine
Overview
Description
6-Chloro-N-methyl-2-(methylsulfonyl)pyrimidin-4-amine is a chemical compound with the molecular formula C6H8ClN3O2S and a molecular weight of 221.67 g/mol . It is a pyrimidine derivative, characterized by the presence of a chloro group at the 6th position, a methyl group at the N-position, and a methylsulfonyl group at the 2nd position of the pyrimidine ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-methyl-2-(methylsulfonyl)pyrimidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyrimidine and methylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N-methyl-2-(methylsulfonyl)pyrimidin-4-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 6th position can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 6-azido-N-methyl-2-(methylsulfonyl)pyrimidin-4-amine or 6-thio-N-methyl-2-(methylsulfonyl)pyrimidin-4-amine are formed.
Oxidation Products: Sulfoxides and sulfones are the major products formed during oxidation reactions.
Scientific Research Applications
6-Chloro-N-methyl-2-(methylsulfonyl)pyrimidin-4-amine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-N-methyl-2-(methylsulfonyl)pyrimidin-4-amine involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems, leading to inhibition or activation of these targets.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-methylsulfonylpyrimidin-4-amine: Lacks the N-methyl group.
6-Chloro-N-methyl-2-(methylthio)pyrimidin-4-amine: Contains a methylthio group instead of a methylsulfonyl group.
6-Chloro-N-methyl-2-(methylsulfonyl)quinazolin-4-amine: A quinazoline derivative with similar functional groups.
Uniqueness
6-Chloro-N-methyl-2-(methylsulfonyl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
6-chloro-N-methyl-2-methylsulfonylpyrimidin-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O2S/c1-8-5-3-4(7)9-6(10-5)13(2,11)12/h3H,1-2H3,(H,8,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNZMBWUAGLCRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=NC(=N1)S(=O)(=O)C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101205072 | |
Record name | 4-Pyrimidinamine, 6-chloro-N-methyl-2-(methylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101205072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1353973-60-0 | |
Record name | 4-Pyrimidinamine, 6-chloro-N-methyl-2-(methylsulfonyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1353973-60-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Pyrimidinamine, 6-chloro-N-methyl-2-(methylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101205072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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